Lipophilic Differentiation: Increased LogP of 2-Isopropyl vs. Unsubstituted Quinoline-4-Carboxylic Acid
The introduction of the 2-isopropyl group significantly increases the lipophilicity of the quinoline-4-carboxylic acid scaffold. The 2-isopropyl derivative has a calculated octanol-water partition coefficient (LogP) of 3.6 [1]. In contrast, the unsubstituted quinoline-4-carboxylic acid (cinchoninic acid) is much more hydrophilic, with an experimental LogP of 0.93 [2]. This difference is critical for understanding membrane permeability and target engagement in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.6 (calculated) |
| Comparator Or Baseline | Quinoline-4-carboxylic acid (Cinchoronic acid), LogP = 0.93 (experimental) |
| Quantified Difference | The 2-isopropyl derivative is calculated to be ~2.7 log units more lipophilic. |
| Conditions | Comparative analysis of calculated and experimental physicochemical data. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's suitability for specific assays (e.g., cell-based vs. biochemical) and its potential as a lead in drug discovery, guiding researchers toward the appropriate scaffold for their target profile.
- [1] MolAid. (n.d.). 2-isopropyl-quinoline-4-carboxylic acid ethyl ester (Detailed properties). Retrieved from https://www.molaid.com/MS_561328 View Source
- [2] PubChem. (n.d.). Cinchoninic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Cinchoninic-acid View Source
